molecular formula C10H12BF3O3 B1425100 (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid CAS No. 1162257-29-5

(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B1425100
CAS No.: 1162257-29-5
M. Wt: 248.01 g/mol
InChI Key: PVXWTWSMVNMSTE-UHFFFAOYSA-N
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Description

(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H12BF3O3 It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a propoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of 2-propoxy-5-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Typically uses palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 or NaOH in solvents like toluene or ethanol.

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Oxidation: Yields phenolic derivatives.

    Substitution: Results in substituted aromatic compounds.

Scientific Research Applications

(2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential in drug discovery, particularly in the development of enzyme inhibitors and therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Comparison with Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Comparison: (2-Propoxy-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both a propoxy group and a trifluoromethyl group, which confer distinct electronic and steric properties. Compared to similar compounds, it offers enhanced reactivity in cross-coupling reactions and greater stability under various reaction conditions. The trifluoromethyl group also imparts unique chemical and biological properties, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

[2-propoxy-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O3/c1-2-5-17-9-4-3-7(10(12,13)14)6-8(9)11(15)16/h3-4,6,15-16H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXWTWSMVNMSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681636
Record name [2-Propoxy-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162257-29-5
Record name B-[2-Propoxy-5-(trifluoromethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1162257-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Propoxy-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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